2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide is a complex organic compound with a unique structure that includes an ethyl group, a nitroso group, and a sulphonamide group
Preparation Methods
The synthesis of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide typically involves multiple steps. One common synthetic route starts with the nitration of an aromatic compound to introduce the nitroso group. This is followed by the introduction of the ethyl group through an alkylation reaction. The final step involves the formation of the sulphonamide group through a reaction with methanesulfonyl chloride under basic conditions. Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide can be compared with other similar compounds, such as:
2-(Ethyl(3-methyl-4-nitrophenyl)amino)-N-methylethanesulphonamide: This compound has a nitro group instead of a nitroso group, which affects its reactivity and biological activity.
2-(Ethyl(3-methyl-4-aminophenyl)amino)-N-methylethanesulphonamide: This compound has an amine group instead of a nitroso group, leading to different chemical and biological properties
Biological Activity
2-(Ethyl(3-methyl-4-nitrosophenyl)amino)-N-methylethanesulphonamide, commonly referred to in the literature as Disperse Blue 106, is a synthetic compound primarily used as a textile dye. Its biological activity has garnered attention due to its classification as a human allergen and its role in various dermatological conditions. This article explores the compound's biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C14H17N5O3S
- Molecular Weight : 335.381 g/mol
- Stereochemistry : Achiral
- Optical Activity : None
Disperse Blue 106 exhibits its biological effects primarily through:
- Increased Histamine Release : This mechanism is linked to allergic reactions and dermatitis, often resulting from exposure to the dye in textiles .
- Cell-Mediated Immunity : The compound has been implicated in immune responses that lead to sensitization and allergic reactions in susceptible individuals .
Allergic Reactions
Disperse Blue 106 is recognized as one of the strongest sensitizers among clothing dyes. It has been associated with:
- Textile Dye Dermatitis : A common condition where individuals develop skin rashes upon contact with fabrics dyed with Disperse Blue 106. The allergenic potential is significant due to the dye's ability to penetrate the skin and elicit an immune response .
Case Studies
- Case Study on Textile Workers :
- A study involving textile workers exposed to Disperse Blue 106 reported a high incidence of allergic contact dermatitis. Symptoms included erythema, itching, and vesicular lesions, emphasizing the need for protective measures in occupational settings.
- Clinical Observations :
- Patients with a history of atopic dermatitis showed exacerbated symptoms when exposed to garments dyed with Disperse Blue 106, suggesting a correlation between pre-existing skin conditions and heightened sensitivity to this dye.
Research Findings
Recent studies have focused on the immunological responses triggered by Disperse Blue 106:
- Histamine Release Studies : In vitro experiments demonstrated that exposure to Disperse Blue 106 led to increased histamine release from mast cells, indicating a direct pathway for allergic reactions .
- Sensitization Profiles : Research indicates that individuals with prior sensitization to similar azo dyes are at a higher risk for developing reactions upon exposure to Disperse Blue 106.
Summary of Biological Activity
Biological Activity | Description |
---|---|
Allergic Sensitization | Strong allergen causing dermatitis upon contact |
Immune Response | Triggers histamine release and cell-mediated immunity |
Occupational Risks | High incidence of allergic reactions among textile workers |
Properties
CAS No. |
63494-59-7 |
---|---|
Molecular Formula |
C12H19N3O3S |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
2-(N-ethyl-3-methyl-4-nitrosoanilino)-N-methylethanesulfonamide |
InChI |
InChI=1S/C12H19N3O3S/c1-4-15(7-8-19(17,18)13-3)11-5-6-12(14-16)10(2)9-11/h5-6,9,13H,4,7-8H2,1-3H3 |
InChI Key |
VRTOUXLCIHBNSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCS(=O)(=O)NC)C1=CC(=C(C=C1)N=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.